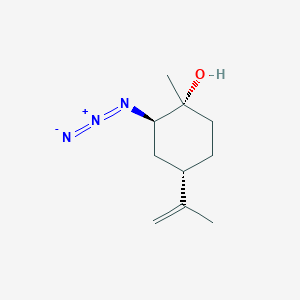![molecular formula C18H15BO2 B15161587 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole CAS No. 143969-38-4](/img/structure/B15161587.png)
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole is an organic compound that features a benzodioxaborole core with a naphthyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole typically involves the reaction of naphthalen-2-yl ethylamine with benzodioxaborole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the naphthyl group is introduced to the benzodioxaborole core . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzodioxaborole derivatives.
Aplicaciones Científicas De Investigación
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-1-yl)ethyl 2-acetoxybenzoate: This compound has a similar naphthyl group but differs in its ester functionality.
Di(naphthalen-2-yl)-1,2-diphenylethene: This compound features a naphthyl group and is used in the development of fluorescent polymers.
Uniqueness
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole is unique due to its benzodioxaborole core, which imparts distinct chemical and physical properties. This core structure allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
143969-38-4 |
|---|---|
Fórmula molecular |
C18H15BO2 |
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
2-(1-naphthalen-2-ylethyl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C18H15BO2/c1-13(19-20-17-8-4-5-9-18(17)21-19)15-11-10-14-6-2-3-7-16(14)12-15/h2-13H,1H3 |
Clave InChI |
XBHQGWHAYRSRFZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=CC=CC=C2O1)C(C)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
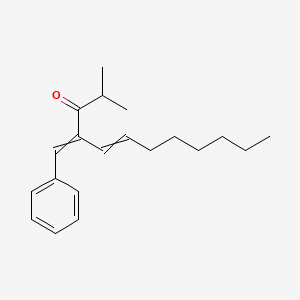
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)
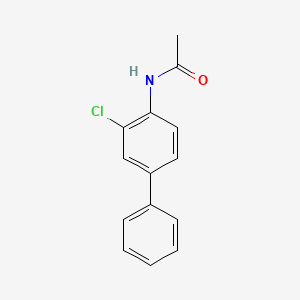

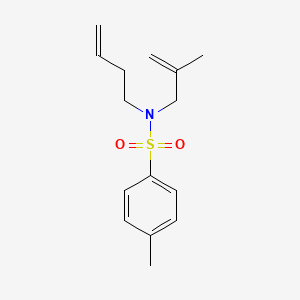
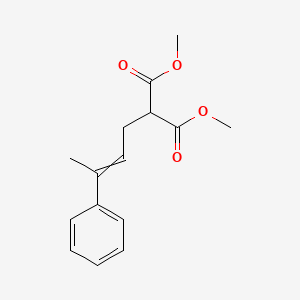
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)

